(R)-(+)-2-Amino-1-fluoro-3-methyl-1,1-diphenylbutane
Overview
Description
(R)-(+)-2-Amino-1-fluoro-3-methyl-1,1-diphenylbutane is a chiral organic compound with the molecular formula C17H20FN It is characterized by its unique structural features, including an amino group, a fluorine atom, and two phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R)-(+)-2-Amino-1-fluoro-3-methyl-1,1-diphenylbutane typically involves multiple steps, starting with the appropriate precursors. One common synthetic route is the reaction of (R)-(+)-2-phenyl-1-fluoro-3-methylbutane with an appropriate amine source under controlled conditions. The reaction conditions may include the use of a strong base, such as sodium hydride, and a suitable solvent, such as dimethylformamide (DMF).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired enantiomerically pure compound.
Chemical Reactions Analysis
Types of Reactions: (R)-(+)-2-Amino-1-fluoro-3-methyl-1,1-diphenylbutane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include various derivatives of the compound, such as oxidized or reduced forms, and substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, (R)-(+)-2-Amino-1-fluoro-3-methyl-1,1-diphenylbutane is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the role of chiral molecules in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used as a precursor for the development of new pharmaceuticals. Its unique structure may contribute to the design of drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its properties may be exploited in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism by which (R)-(+)-2-Amino-1-fluoro-3-methyl-1,1-diphenylbutane exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
(S)-(-)-2-Amino-1-fluoro-3-methyl-1,1-diphenylbutane
2-Amino-1-fluoro-3-methylbutane
2-Amino-1-fluoro-3-methyl-1,1-diphenylmethane
Uniqueness: (R)-(+)-2-Amino-1-fluoro-3-methyl-1,1-diphenylbutane is unique due to its chiral nature and the presence of both an amino group and a fluorine atom. This combination of functional groups provides distinct chemical and biological properties compared to its similar compounds.
Properties
IUPAC Name |
(2R)-1-fluoro-3-methyl-1,1-diphenylbutan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN/c1-13(2)16(19)17(18,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16H,19H2,1-2H3/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIXRSWLVFUMCB-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C1=CC=CC=C1)(C2=CC=CC=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584245 | |
Record name | (2R)-1-Fluoro-3-methyl-1,1-diphenylbutan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400870-24-8 | |
Record name | (2R)-1-Fluoro-3-methyl-1,1-diphenylbutan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 400870-24-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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